molecular formula C8H10N2O2 B1272494 Methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate CAS No. 69631-56-7

Methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate

Cat. No.: B1272494
CAS No.: 69631-56-7
M. Wt: 166.18 g/mol
InChI Key: LOUYGUZFGBPISB-UHFFFAOYSA-N
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Description

Methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate is a heterocyclic compound with the molecular formula C8H10N2O2. It is a member of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by its unique structure, which includes a cyclopenta[c]pyrazole ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine hydrate to form the intermediate hydrazone, which is then cyclized to form the pyrazole ring . The final step involves esterification with methanol to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Scientific Research Applications

Methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid
  • 3(5)-Substituted pyrazoles

Uniqueness

Methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate is unique due to its specific structural features and versatile reactivity. Unlike other similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in various fields .

Properties

IUPAC Name

methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-8(11)7-5-3-2-4-6(5)9-10-7/h2-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUYGUZFGBPISB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=C1CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378176
Record name methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69631-56-7
Record name methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate
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